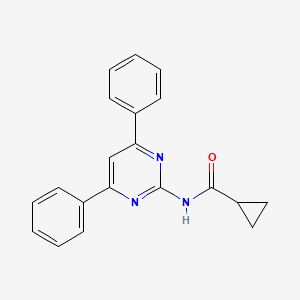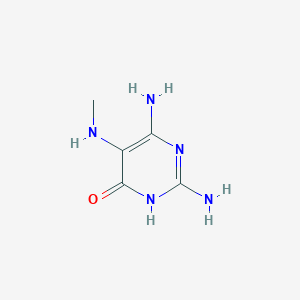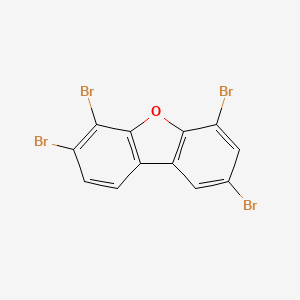![molecular formula C6H4N2OS B12904236 Isoxazolo[5,4-d][1,3]thiazepine CAS No. 27629-49-8](/img/structure/B12904236.png)
Isoxazolo[5,4-d][1,3]thiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazolo[5,4-d][1,3]thiazepine is a heterocyclic compound characterized by a fused ring system containing both isoxazole and thiazepine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Isoxazolo[5,4-d][1,3]thiazepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of isoxazole derivatives with thioamide compounds under acidic or basic conditions to form the desired thiazepine ring. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the fused ring system.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Isoxazolo[5,4-d][1,3]thiazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s electronic properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Isoxazolo[5,4-d][1,3]thiazepine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.
Comparaison Avec Des Composés Similaires
Isoxazolo[5,4-d][1,3]thiazepine can be compared with other heterocyclic compounds, such as:
Isoxazole: Similar in containing an isoxazole ring but lacks the thiazepine moiety.
Thiazepine: Contains the thiazepine ring but does not have the isoxazole component.
Benzothiazepine: Another fused ring system with different biological activities and applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in its individual components.
Propriétés
| 27629-49-8 | |
Formule moléculaire |
C6H4N2OS |
Poids moléculaire |
152.18 g/mol |
Nom IUPAC |
[1,2]oxazolo[5,4-d][1,3]thiazepine |
InChI |
InChI=1S/C6H4N2OS/c1-2-10-4-7-6-5(1)3-8-9-6/h1-4H |
Clé InChI |
KAUHWLTUPGNARS-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=NC2=C1C=NO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


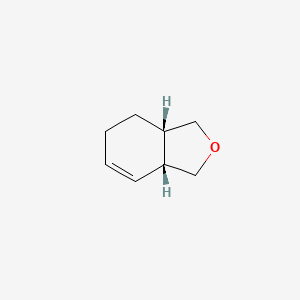
![5-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridazin-6-one](/img/structure/B12904154.png)



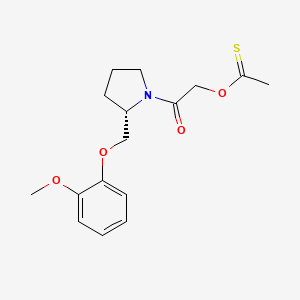
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12904206.png)

